molecular formula C12H14ClFO3 B7995410 2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7995410
M. Wt: 260.69 g/mol
InChI Key: LDLWBHIOQQJRBD-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane core substituted with a phenoxyethyl chain containing chloro and fluoro groups at the 2- and 5-positions of the aromatic ring. Its structural uniqueness lies in the combination of halogenated aromatic substituents and the dioxane ring, which may confer specific physicochemical and biological properties.

Properties

IUPAC Name

2-[2-(2-chloro-5-fluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO3/c13-10-3-2-9(14)8-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLWBHIOQQJRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2-chloro-5-fluorophenol with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound is compared to five structurally related 1,3-dioxane derivatives (Table 1). Key differences include:

  • Halogenation: The chloro-fluoro substitution on the phenoxy group distinguishes it from analogs like 2-(4-chlorophenyl)-4,4,6-trimethyl-1,3-dioxane, which lacks fluorine. Halogen atoms influence electronic properties (e.g., electron-withdrawing effects) and metabolic stability .
  • Functional Groups : The absence of polar groups (e.g., carboxylic acid in 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid) reduces the compound’s solubility in aqueous media compared to hydroxylated analogs like 5-hydroxy-2-(2-methylpropyl)-1,3-dioxane .
  • Ring Conformation : The 1,3-dioxane ring provides rigidity, similar to 1,4-dioxane, but with distinct stereoelectronic effects due to the oxygen atoms’ positioning .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Solubility Profile Potential Applications
2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane ~288.7 Chloro, fluoro, phenoxyethyl Low (non-polar solvents) Pharmacophore intermediate
2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid ~298.7 Chlorophenyl, methyl, carboxylic acid Moderate (polar solvents) Crystallography studies
5-Hydroxy-2-(2-methylpropyl)-1,3-dioxane ~174.2 Hydroxy, methylpropyl High (aqueous/organic) Solubility modifier
2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane ~268.8 Chlorophenyl, trimethyl Low (lipophilic) Material science
1,4-Dioxane ~88.1 Oxygen atoms at 1,4 positions High (water-miscible) Industrial solvent

Pharmacodynamic and Toxicological Considerations

  • Halogen Effects: The chloro-fluoro combination may enhance metabolic resistance compared to non-halogenated analogs, similar to 2',2'-difluorodeoxycytidine’s inhibition of ribonucleotide reductase .
  • Toxicity: 1,4-dioxane is a known carcinogen, but 1,3-dioxane derivatives like the target compound are less studied. The phenoxyethyl group may reduce volatility and inhalation risks compared to 1,4-dioxane .

Biological Activity

2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 2-chloro-5-fluorophenol and ethylene oxide.
  • Formation of the Phenoxyethyl Intermediate : The phenol undergoes a nucleophilic substitution with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol.
  • Cyclization : This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product, this compound.

Biological Activity

The biological activity of this compound has been investigated for various therapeutic effects, particularly in the areas of anti-inflammatory and antimicrobial properties.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially through disruption of bacterial cell membranes.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Anti-inflammatory Studies : Research indicates that compounds similar to this compound show significant inhibition of inflammatory markers. For instance, a study reported that related compounds exhibited over 90% inhibition of COX enzymes at specific concentrations .
  • Antimicrobial Activity : A comparative analysis demonstrated that derivatives of this compound displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Case Study : In a study examining the effects of various phenoxyethyl dioxanes on inflammation, it was found that compounds with halogen substitutions (like chlorine and fluorine) showed enhanced inhibitory effects on pro-inflammatory cytokines compared to their non-halogenated counterparts .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundBiological ActivityMechanism
This compoundAnti-inflammatoryCOX inhibition
2-[4-(Chloro-phenoxy)ethyl]-1,3-dioxaneAntimicrobialMembrane disruption
2-[4-Fluoro-phenoxy]ethyl]-1,3-dioxaneAnticancer (in vitro)Apoptosis induction

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